Sodium tellurate, dihydrate

Overview

Description

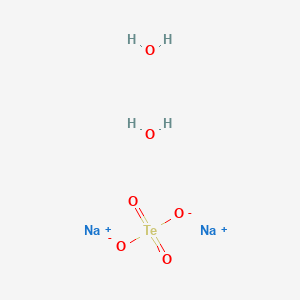

Sodium tellurate, dihydrate (Na₂TeO₄·2H₂O) is an inorganic compound that belongs to the family of tellurates. It is a white crystalline solid that is highly soluble in water. This compound is primarily used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium tellurate, dihydrate can be synthesized through the oxidation of tellurium dioxide (TeO₂) with sodium hydroxide (NaOH) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂). The reaction typically occurs under controlled temperature and pH conditions to ensure the complete conversion of tellurium dioxide to sodium tellurate.

Industrial Production Methods: In industrial settings, sodium tellurate is produced by roasting tellurium-containing ores with sodium carbonate (Na₂CO₃) and oxygen. The process involves heating the mixture to high temperatures, which results in the formation of sodium tellurate along with other by-products. The sodium tellurate is then purified through various chemical processes to obtain the dihydrate form.

Types of Reactions:

Oxidation: Sodium tellurate can undergo oxidation reactions to form telluric acid (H₂TeO₄).

Reduction: It can be reduced to elemental tellurium (Te) using reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄).

Substitution: Sodium tellurate can participate in substitution reactions where the tellurate ion (TeO₄²⁻) is replaced by other anions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

Reducing Agents: Hydrogen gas (H₂), sodium borohydride (NaBH₄).

Reaction Conditions: Controlled temperature, pH, and concentration of reagents.

Major Products Formed:

Oxidation: Telluric acid (H₂TeO₄).

Reduction: Elemental tellurium (Te).

Substitution: Various tellurate salts depending on the substituting anion.

Scientific Research Applications

Chemical Recovery and Recycling

Selective Recovery of Tellurium:

Sodium tellurate serves as an intermediate in the recovery of tellurium from industrial waste. A notable method involves using sodium sulfide leaching to extract tellurium from tellurium-bearing sodium carbonate slag. This process has demonstrated a leaching efficiency of up to 88% for tellurium when sodium sulfide is used at optimal concentrations and conditions .

Table 1: Leaching Efficiency of Tellurium from TSCS

| Sodium Sulfide Concentration (g/L) | Leaching Efficiency (%) |

|---|---|

| 0 | 18 |

| 20 | 58 |

| 40 | 88 |

This demonstrates the effectiveness of sodium tellurate in recovering valuable metals from waste materials, thus contributing to sustainable practices in metallurgy.

Environmental Applications

Colorimetric Detection:

Sodium tellurate has been utilized in the development of colorimetric sensors for detecting radioactive ions such as cobalt. Composite materials incorporating sodium tellurate have shown promise in selectively binding these ions, facilitating their removal from contaminated environments .

Case Study: Radioactive Ion Removal

In a study involving sodium alginate-based composite beads infused with sodium tellurate, the material exhibited a high affinity for Co ions, achieving significant removal rates under controlled conditions. This application highlights the potential of sodium tellurate in environmental cleanup efforts.

Biological Applications

Bioprocessing with Micromonospora:

Research has shown that Micromonospora bacteria can effectively process tellurite ions (TeO), which are related to sodium tellurate. The bacteria demonstrated varying growth responses and intracellular thiol levels when exposed to different concentrations of tellurite . This indicates that sodium tellurate could play a role in bioremediation strategies, leveraging microbial metabolism to detoxify environments contaminated with tellurium compounds.

Material Science

Nanomaterials Synthesis:

Sodium tellurate is also explored in the synthesis of nanomaterials, particularly for applications in electronics and energy storage. The compound can act as a precursor for creating tellurium-based nanostructures that exhibit unique electrical properties suitable for use in photovoltaic cells and batteries .

Table 2: Properties of Sodium Tellurate Nanostructures

| Property | Value |

|---|---|

| Electrical Conductivity | High |

| Thermal Stability | Moderate |

| Band Gap Energy | Tunable (1.5 - 2 eV) |

Mechanism of Action

The mechanism of action of sodium tellurate involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in biological systems, leading to cellular damage or death. In cancer cells, this oxidative stress can trigger apoptosis, making sodium tellurate a potential candidate for cancer therapy. The compound’s molecular targets include cellular proteins and DNA, which are susceptible to oxidative damage.

Comparison with Similar Compounds

Sodium tellurate, dihydrate can be compared with other tellurium-containing compounds such as:

Sodium tellurite (Na₂TeO₃): Similar in structure but has different oxidation states and reactivity.

Potassium tellurate (K₂TeO₄): Similar chemical properties but different solubility and reactivity due to the presence of potassium ions.

Telluric acid (H₂TeO₄): The acid form of tellurate with different solubility and reactivity properties.

Uniqueness: this compound is unique due to its high solubility in water and its ability to participate in a wide range of chemical reactions. Its applications in various fields of research and industry make it a valuable compound for scientific and industrial purposes.

Biological Activity

Sodium tellurate dihydrate (NaTeO·2HO) is a compound of increasing interest in biological research due to its unique properties and potential applications in various fields, including medicine and environmental science. This article explores the biological activity of sodium tellurate dihydrate, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

Sodium tellurate dihydrate is a tellurium-containing compound that exists as a white crystalline solid. Its molecular formula is HNaOTe, and it has a molar mass of approximately 286.7 g/mol. The compound is soluble in water, which facilitates its interaction with biological systems.

Mechanisms of Biological Activity

- Reduction to Elemental Tellurium : Sodium tellurate can be reduced to elemental tellurium (Te) by various biological agents, including cysteine. This reduction process is significant because it leads to the production of reactive oxygen species (ROS), which can induce oxidative stress in cells. Studies have shown that exposure to sodium tellurate results in increased intracellular ROS levels, contributing to its toxicity in organisms such as Escherichia coli .

- Antioxidant Properties : Despite its toxic potential, tellurium compounds, including sodium tellurate, exhibit antioxidant properties. Research indicates that certain organotellurides can mimic glutathione peroxidase (GPx), an important enzyme involved in cellular defense against oxidative damage. This GPx-like activity suggests that sodium tellurate may have protective effects against oxidative stress under specific conditions .

- Toxicity Mechanisms : The toxicity of sodium tellurate is primarily attributed to its ability to generate ROS upon reduction. These ROS can damage cellular components such as DNA, proteins, and lipids, leading to cell death or dysfunction. The role of thiols in modulating the toxicity of tellurium compounds has been highlighted; pre-oxidation of thiol pools can enhance cellular resistance to tellurate exposure .

Table 1: Summary of Biological Studies on Sodium Tellurate Dihydrate

Potential Therapeutic Applications

Given its dual nature as both a toxic and potentially beneficial compound, sodium tellurate dihydrate may have applications in:

- Cancer Therapy : The ability of sodium tellurate to induce oxidative stress could be harnessed for selective targeting of cancer cells, which often exhibit altered redox states compared to normal cells.

- Antimicrobial Agents : Its effectiveness against certain bacterial strains suggests a potential role as an antimicrobial agent, especially in combating antibiotic-resistant pathogens.

Properties

IUPAC Name |

disodium;tellurate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O4Te.2H2O/c;;1-5(2,3)4;;/h;;(H2,1,2,3,4);2*1H2/q2*+1;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKNVMJQFQNCLG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-][Te](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4Na2O6Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180660 | |

| Record name | Sodium tellurate, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26006-71-3 | |

| Record name | Sodium tellurate, dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026006713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tellurate, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.